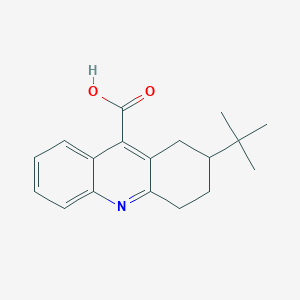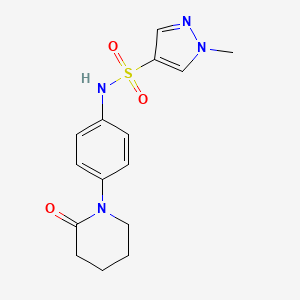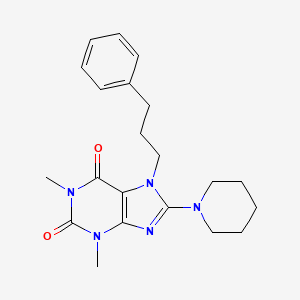![molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8](/img/structure/B2359254.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-ring system inclusive of pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves several key steps:
Formation of Pyrazolo[3,4-d]pyrimidine: : This step involves the reaction of 4-amino-1H-pyrazole with suitable reagents to construct the pyrazolo[3,4-d]pyrimidine framework.
Thioether Formation: : Incorporation of the methylthio group, often through a nucleophilic substitution reaction involving methylthiol or its derivatives.
Substitution with Piperidine: : Introduction of the piperidin-1-yl group through an appropriate substitution reaction.
Ethyl Linker Attachment: : Linking the ethyl group via standard alkylation protocols.
Carboxamide Formation on Thiophene: : Finally, the incorporation of the thiophene-2-carboxamide moiety is achieved through acylation or amidation reactions.
Industrial Production Methods
For industrial production, these reactions are typically optimized for scale-up. Key considerations include reaction yields, the availability of starting materials, and cost-effective purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and maintain stringent quality controls.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.
Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.
Reduced Intermediates: : Various hydride-reduced analogs.
Substitution Products: : Diversely substituted piperidine and thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits significant potential across multiple research fields:
Chemistry: : Used as a synthetic intermediate for developing novel materials and molecular architectures.
Biology: : Studied for its interactions with biological macromolecules and potential therapeutic uses.
Medicine: : Investigated for its pharmacological properties, particularly its roles in modulating enzyme activity or receptor binding.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.
Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.
Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.
Comparación Con Compuestos Similares
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with:
Analogous Pyrazolopyrimidines: : Similar in core structure but vary in substituent groups.
Piperidinyl Compounds: : Variations in the piperidine substitution affect their chemical and biological properties.
Thiophene Derivatives: : Different functionalities on the thiophene ring yield distinct reactivity profiles.
List of Similar Compounds
N-(2-(6-((4-Methylpiperidin-1-yl)methyl)-4-(thiophen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carboxamide
N-(2-(6-(Methylthio)-4-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(6-(Methylthio)-4-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
That’s the rundown on this compound. Heavy stuff, but fascinating, right?
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCRJCGBGCMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2359181.png)

![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)



